molecular formula C8H6F2N2 B13007670 4-(Aminomethyl)-2,3-difluorobenzonitrile

4-(Aminomethyl)-2,3-difluorobenzonitrile

Cat. No.: B13007670
M. Wt: 168.14 g/mol
InChI Key: KYULWXYNLJVYRQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3-difluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an aminomethyl group at the 4-position and fluorine atoms at the 2- and 3-positions. Fluorinated benzonitriles are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance binding affinity and metabolic stability .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4-(aminomethyl)-2,3-difluorobenzonitrile

InChI

InChI=1S/C8H6F2N2/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2H,3,11H2

InChI Key

KYULWXYNLJVYRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3-difluorobenzonitrile typically involves the introduction of the aminomethyl group to a difluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable aminomethylating agent reacts with 2,3-difluorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-2,3-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3-difluorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group can enhance its binding affinity and specificity towards these targets. The difluorobenzonitrile core can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(Aminomethyl)-2,3-difluorobenzonitrile with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Notes
This compound Not explicitly listed C₈H₆F₂N₂ 168.14 (calc.) 2-F, 3-F, 4-CH₂NH₂ Hypothesized pharmaceutical intermediate
4-(Aminomethyl)-2-fluorobenzonitrile 368426-73-7 C₈H₇FN₂ 150.15 2-F, 4-CH₂NH₂ Used in heterocyclic synthesis
4-Amino-2,5-difluorobenzonitrile 112279-61-5 C₇H₄F₂N₂ 154.11 2-F, 5-F, 4-NH₂ Precursor for agrochemicals
4-Ethoxy-2,3-difluorobenzonitrile Not provided C₉H₇F₂NO 199.16 2-F, 3-F, 4-OCH₂CH₃ Pharmaceutical intermediate
4-(Aminomethyl)-3-fluorobenzonitrile 701264-00-8 C₈H₇FN₂ 150.15 3-F, 4-CH₂NH₂ Safety data available (GHS)

Key Differences and Implications

Fluorine Substitution Patterns: The 2,3-difluoro substitution in the target compound introduces steric and electronic effects distinct from mono-fluoro analogs. In contrast, 4-Amino-2,5-difluorobenzonitrile replaces the aminomethyl group with a primary amine, altering its reactivity in nucleophilic substitutions .

Functional Group Reactivity: The aminomethyl group (-CH₂NH₂) in this compound enables participation in condensation and cyclization reactions, similar to its use in synthesizing pyrazolo[4,3-d]pyrimidines (e.g., compounds 14a,b in ). Ethoxy-substituted analogs (e.g., 4-Ethoxy-2,3-difluorobenzonitrile) prioritize ether-linked modifications, which are less reactive toward nucleophiles but enhance lipophilicity .

Pharmacological Relevance: Fluorinated benzonitriles with aminomethyl groups are often explored as kinase inhibitors or GPCR modulators. For example, GLPG-0492 () shares a trifluoromethylbenzonitrile core, highlighting the importance of fluorine in bioactivity . Safety data for 4-(Aminomethyl)-3-fluorobenzonitrile (CAS 701264-00-8) indicate moderate hazards under GHS guidelines, suggesting similar precautions for the 2,3-difluoro derivative .

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